
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(2-Oxopiperidin-1-yl)phenyl)-3-(o-tolyl)urea, also known as OTUD-6, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. OTUD-6 belongs to the class of small molecule inhibitors that target deubiquitinases (DUBs), which are enzymes that play a crucial role in the regulation of various cellular processes.
科学的研究の応用
Urea Biosensors and Detection
Urea biosensors are developed for detecting and quantifying urea concentration, which is crucial in medical diagnostics and environmental monitoring. These biosensors utilize enzymes like urease for urea detection, indicating urea's significant role in diagnosing diseases related to nitrogen metabolism and in various fields such as fisheries, dairy, and agriculture. This emphasizes the importance of urea in developing sensitive and selective biosensors for health and environmental applications (Botewad et al., 2021).
Agriculture and Nitrogen Cycle
Urea is widely used in agriculture as a nitrogen fertilizer. The efficacy and environmental impact of urea-based fertilizers are subjects of ongoing research. Studies focus on minimizing the negative effects of urea fertilization, such as ammonia volatilization and nitrous oxide emissions, by developing urease inhibitors. These advancements aim to improve nitrogen use efficiency and reduce environmental pollution, highlighting urea's central role in sustainable agriculture practices (Bremner, 1995).
Drug Design and Medical Research
Ureas serve as key functional groups in drug design due to their unique hydrogen bonding capabilities. They are incorporated into small molecules exhibiting a wide range of bioactivities, demonstrating their utility in modulating selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This underscores the role of urea and its derivatives in medicinal chemistry, offering insights into the development of new therapeutic agents (Jagtap et al., 2017).
Environmental and Industrial Applications
The environmental role of urea in microbial metabolism is crucial for soil fertility and the nitrogen cycle. Microorganisms that possess urease enzymes contribute to soil enrichment by degrading urea into usable forms of nitrogen for plants. This biological process is essential for nutrient recycling within ecosystems, indicating urea's significance in maintaining soil health and supporting agricultural productivity (Hasan, 2000).
Biotechnological Implications
Cyanobacteria research reveals the potential for urea transport and catabolism in biotechnological applications, particularly in photosynthetic production processes. Exploiting cyanobacteria's ability to utilize urea as a nitrogen source could enhance the efficiency of bioproduction processes, offering a sustainable approach to producing industrial chemicals while treating wastewater polluted with urea (Veaudor et al., 2019).
特性
IUPAC Name |
1-(2-methylphenyl)-3-[3-(2-oxopiperidin-1-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-14-7-2-3-10-17(14)21-19(24)20-15-8-6-9-16(13-15)22-12-5-4-11-18(22)23/h2-3,6-10,13H,4-5,11-12H2,1H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZFQNHEFWNVGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/no-structure.png)
![N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-phenoxyacetamide](/img/structure/B2810769.png)
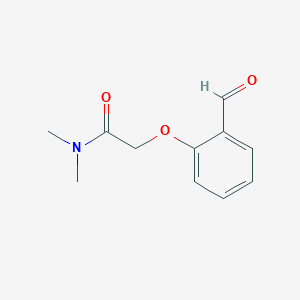
![N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2H-chromene-3-carboxamide](/img/structure/B2810772.png)

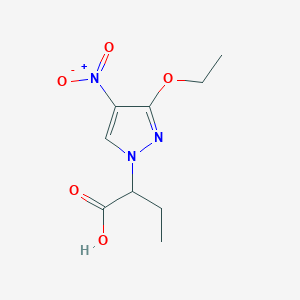

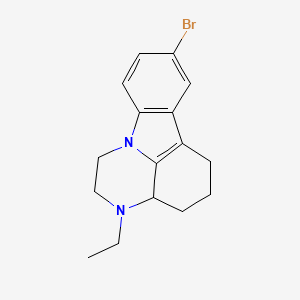
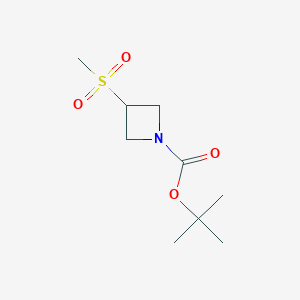

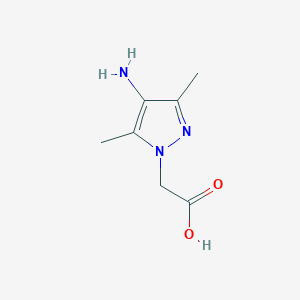
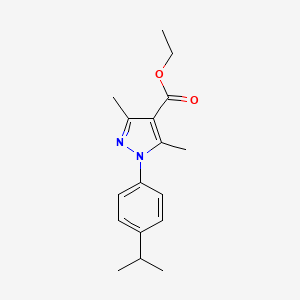
![Methyl 2-[2-(2-chlorobenzoyl)imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2810787.png)
![1-((2-chloro-6-fluorobenzyl)thio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2810789.png)